1-Hydroxyphosphetane 1-oxide
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Overview
Description
1-Hydroxyphosphetane 1-oxide is a unique organophosphorus compound characterized by a four-membered ring structure containing phosphorus. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both a hydroxyl group and an oxide functionality makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Hydroxyphosphetane 1-oxide typically involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition to an alkene. The resulting intermediate undergoes carbocation rearrangement and intramolecular nucleophilic addition, leading to the formation of the phosphetane ring. The final step involves oxidation to obtain this compound . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Hydroxyphosphetane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. .
Scientific Research Applications
1-Hydroxyphosphetane 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Hydroxyphosphetane 1-oxide involves its ability to form stable complexes with various substrates. The hydroxyl group and the oxide functionality allow it to participate in hydrogen bonding and coordinate with metal ions. This makes it an effective catalyst in certain chemical reactions and a useful ligand in coordination chemistry .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxyphosphetane 1-oxide include:
Phosphinates: These compounds have similar phosphorus-oxygen bonds but differ in their ring structures.
Phosphonates: These compounds also contain phosphorus-oxygen bonds but have different functional groups attached to the phosphorus atom.
Phosphine oxides: These compounds are structurally similar but lack the hydroxyl group present in this compound. The uniqueness of this compound lies in its four-membered ring structure and the presence of both hydroxyl and oxide functionalities, which provide it with distinct chemical properties and reactivity
Properties
Molecular Formula |
C3H7O2P |
---|---|
Molecular Weight |
106.06 g/mol |
IUPAC Name |
1-hydroxy-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C3H7O2P/c4-6(5)2-1-3-6/h1-3H2,(H,4,5) |
InChI Key |
GXFXXRGXUCTBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(C1)O |
Origin of Product |
United States |
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